molecular formula C17H23NO4 B1612992 1-(Tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid CAS No. 221141-79-3

1-(Tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid

Cat. No.: B1612992
CAS No.: 221141-79-3
M. Wt: 305.4 g/mol
InChI Key: UHRXHCZPUWORFZ-UHFFFAOYSA-N
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Description

1-(Tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. The phenyl group attached to the piperidine ring adds to its structural complexity and potential reactivity.

Mechanism of Action

Target of Action

It’s known that the compound belongs to the class of tert-butyloxycarbonyl (boc) protected amino acids . These compounds are typically used in peptide synthesis, where they protect the amine group during the reaction .

Mode of Action

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group serves as a protecting group during organic synthesis, preventing unwanted reactions with the amine group . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Biochemical Pathways

Boc-protected amino acids are commonly used in peptide synthesis . They play a crucial role in the formation of peptides, which are involved in various biochemical pathways.

Pharmacokinetics

The boc group generally improves the stability of the compound, which could potentially enhance its bioavailability .

Result of Action

As a boc-protected amino acid, it plays a crucial role in peptide synthesis . Peptides have diverse biological functions, including acting as hormones, neurotransmitters, and growth factors .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(Tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid. For instance, the pH of the environment can affect the stability of the Boc group . Furthermore, temperature and solvent can influence the efficiency of the Boc group’s addition and removal .

Biochemical Analysis

Biochemical Properties

1-(Tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the protection of amino groups during peptide synthesis. It interacts with various enzymes and proteins, such as di-tert-butyl dicarbonate, which facilitates the addition of the tert-butoxycarbonyl group to amines under basic conditions . This interaction is crucial for the selective protection of amino groups, preventing unwanted reactions during peptide synthesis.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s protective group, tert-butoxycarbonyl, can be removed under acidic conditions, allowing the release of the active amine . This deprotection step is essential for the subsequent biological activity of the synthesized peptides, impacting cellular functions such as protein synthesis and signal transduction.

Molecular Mechanism

The molecular mechanism of this compound involves the addition of the tert-butoxycarbonyl group to the amino group of the target molecule. This process is facilitated by di-tert-butyl dicarbonate in the presence of a base . The tert-butoxycarbonyl group acts as a protecting group, preventing unwanted reactions during peptide synthesis. Upon completion of the synthesis, the tert-butoxycarbonyl group can be removed under acidic conditions, releasing the active amine for further biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are critical factors. The compound is stable under basic conditions but can be deprotected under acidic conditions . Over time, the deprotection process can lead to the release of the active amine, which can then participate in various biochemical reactions. Long-term studies have shown that the compound maintains its stability and effectiveness in protecting amino groups during peptide synthesis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, the compound effectively protects amino groups without causing adverse effects. At higher dosages, there may be toxic or adverse effects due to the accumulation of the tert-butoxycarbonyl group . It is essential to determine the optimal dosage to achieve the desired protective effect while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes such as di-tert-butyl dicarbonate, which facilitates the addition of the tert-butoxycarbonyl group to amino groups . This interaction is crucial for the selective protection of amino groups, preventing unwanted reactions during peptide synthesis. The deprotection process under acidic conditions releases the active amine, which can then participate in various metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound is transported across cell membranes and distributed within the cytoplasm, where it interacts with target molecules . The presence of the tert-butoxycarbonyl group enhances the compound’s stability and prevents unwanted reactions during transport and distribution.

Subcellular Localization

This compound is localized within specific subcellular compartments, such as the cytoplasm and endoplasmic reticulum . The compound’s subcellular localization is influenced by its chemical properties and interactions with target molecules. The presence of the tert-butoxycarbonyl group directs the compound to specific compartments, where it can exert its protective effects on amino groups during peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid typically involves the protection of the amine group on the piperidine ring with a Boc group. This can be achieved by reacting the piperidine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions are generally mild, and the Boc group can be introduced under aqueous or organic solvent conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Deprotection: The major product is the free amine derivative of the piperidine compound.

    Substitution: Depending on the nucleophile used, various substituted piperidine derivatives can be formed.

    Oxidation and Reduction: Oxidized or reduced forms of the phenyl group or piperidine ring, respectively.

Scientific Research Applications

1-(Tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid is unique due to the combination of the Boc-protected amine and the phenyl group on the piperidine ring. This structural arrangement provides specific reactivity patterns and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-9-13(14(11-18)15(19)20)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHRXHCZPUWORFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80622547
Record name 1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221141-79-3
Record name 1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 89 mg of methyl ester (from Example 104, Step B) in 1.5 mL EtOH was added 1.0 mL of 0.5N NaOH. After 36 h the reaction was concentrated under vacuum. The residue was dissolved in 25 mL H2O and washed with 25 mL Et2O. After separating layers, the aqueous phase was acidified to pH 2 using 0.5N KHSO4. The aqueous phase was extracted with 3×25 mL of CH2Cl2. The combined extracts were dried over Na2SO4 and concentrated under vacuum to give 58 mg of a white foam which was taken on without further purification.
Quantity
89 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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